

# An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-3-formylbenzoic acid

Cat. No.: B1288297

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: **2-Amino-3-formylbenzoic acid** is an organic compound that belongs to the class of substituted benzoic acids. It incorporates three functional groups on the benzene ring: an amino group (-NH<sub>2</sub>), a formyl group (-CHO), and a carboxylic acid group (-COOH). This trifunctional nature makes it a potentially versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other complex molecules.

## Physicochemical Properties

The fundamental physicochemical properties of **2-Amino-3-formylbenzoic acid** are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property                       | Value                                         | Reference(s)                                                |
|--------------------------------|-----------------------------------------------|-------------------------------------------------------------|
| Molecular Weight               | 165.15 g/mol                                  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula              | C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| CAS Number                     | 27867-47-6                                    | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance                     | Pale-yellow to Yellow-brown<br>Solid          | <a href="#">[3]</a>                                         |
| Monoisotopic Mass              | 165.042593085 u                               | <a href="#">[3]</a>                                         |
| pKa                            | 4.59 ± 0.10 (Predicted)                       | <a href="#">[3]</a>                                         |
| Hydrogen Bond Donors           | 2                                             | <a href="#">[3]</a>                                         |
| Hydrogen Bond Acceptors        | 4                                             | <a href="#">[3]</a>                                         |
| Rotatable Bond Count           | 2                                             | <a href="#">[3]</a>                                         |
| Topological Polar Surface Area | 80.4 Å <sup>2</sup>                           | <a href="#">[3]</a>                                         |

## Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of **2-Amino-3-formylbenzoic acid**. The following sections outline representative methodologies.

### Synthesis of 2-Amino-3-formylbenzoic Acid

A common synthetic route to aminobenzoic acids involves the functionalization of a suitable precursor. A plausible method for the synthesis of **2-Amino-3-formylbenzoic acid** could involve the oxidation of a methyl group and reduction of a nitro group from a commercially available starting material like 2-Nitro-3-methylbenzoic acid.

Objective: To synthesize **2-Amino-3-formylbenzoic acid** from a suitable precursor.

Materials:

- 2-Nitro-3-methylbenzoic acid

- Potassium permanganate ( $\text{KMnO}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Iron (Fe) powder or Tin(II) chloride ( $\text{SnCl}_2$ )
- Ethanol ( $\text{EtOH}$ )
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- Oxidation of the Methyl Group:
  - Dissolve 2-Nitro-3-methylbenzoic acid in an aqueous solution of sodium hydroxide.
  - Heat the solution to reflux.
  - Slowly add a solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple permanganate color.
  - After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
  - Acidify the filtrate with hydrochloric acid to precipitate the intermediate product, 2-Nitro-3-carboxybenzaldehyde.
  - Collect the precipitate by filtration, wash with cold water, and dry.
- Reduction of the Nitro Group:
  - Suspend the intermediate, 2-Nitro-3-carboxybenzaldehyde, in a mixture of ethanol and water.

- Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or alternatively, use tin(II) chloride in concentrated hydrochloric acid.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the crude product.
- Filter the crude product and redissolve it in a suitable solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **2-Amino-3-formylbenzoic acid**.

- Purification:
  - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Analytical Characterization

The identity and purity of the synthesized **2-Amino-3-formylbenzoic acid** should be confirmed using standard analytical techniques.

### 1. High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of the compound.
- Method: A reverse-phase HPLC method is typically employed.[\[5\]](#)
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

- Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject it into the HPLC system. The purity is determined by the peak area percentage of the main component.

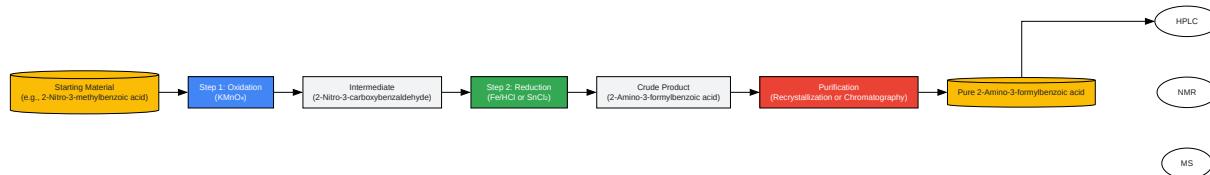
## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure.
- $^1\text{H}$  NMR:
  - Solvent: Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or deuterated chloroform ( $\text{CDCl}_3$ ).
  - Expected Signals: Protons on the aromatic ring, the aldehyde proton, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the substituted benzene ring.
- $^{13}\text{C}$  NMR:
  - Solvent: As above.
  - Expected Signals: Carbons of the benzene ring, the carbonyl carbon of the aldehyde, and the carbonyl carbon of the carboxylic acid.

## 3. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight.
- Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
- Expected Result: A prominent peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  166.15 or the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $\text{m/z}$  164.13.

# Biological Activity and Signaling Pathways


Currently, there is limited specific information in the public domain regarding the direct involvement of **2-Amino-3-formylbenzoic acid** in biological signaling pathways. However, related substituted anthranilic acid derivatives have been noted for their biological activities. For instance, 2-amino-3-chlorobenzoic acid, a structurally similar compound, has been investigated for its potential to target the PI3K/AKT signaling pathway in cancer cells.[\[6\]](#)

Given its structure, **2-Amino-3-formylbenzoic acid** could serve as a precursor or intermediate in the synthesis of novel bioactive compounds. Its functional groups allow for a variety of chemical modifications to create libraries of compounds for screening in drug discovery programs.

## Visualizations

### General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **2-Amino-3-formylbenzoic acid**.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of **2-Amino-3-formylbenzoic acid**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-AMINO-3-FORMYLBENZOIC ACID CAS#: 27867-47-6 [amp.chemicalbook.com]
- 2. 2-formylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-Amino-3-hydroxy-benzoic acid | SIELC Technologies [sielc.com]
- 6. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation | MDPI [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288297#2-amino-3-formylbenzoic-acid-molecular-weight>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)